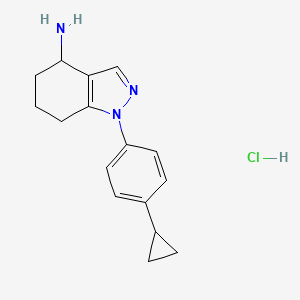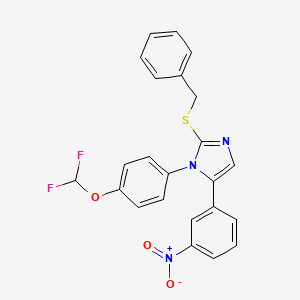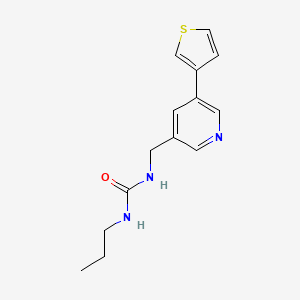![molecular formula C21H25N3O4S B2983966 N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923250-18-4](/img/structure/B2983966.png)
N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. Specifically, derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.
Anti-inflammatory Applications
The structural framework of indole, which is present in the compound, is known for its anti-inflammatory properties. Research has indicated that indole derivatives can be effective in reducing inflammation, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Applications
Compounds with an indole base have been found to exhibit anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in the development of new cancer therapies. The compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .
Antimicrobial Applications
Indole derivatives are also known for their antimicrobial properties. They have been used to combat a variety of microbial infections, suggesting that the compound could be utilized in developing new antimicrobial drugs .
Antidiabetic Applications
The indole nucleus, part of the compound’s structure, has been associated with antidiabetic activity. This opens up possibilities for the compound to be used in the management and treatment of diabetes through the modulation of relevant biological pathways .
Antimalarial Applications
Indole-based compounds have shown promise in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite indicates that the compound could be a candidate for antimalarial drug development .
Neuroprotective Applications
Given the diverse biological activities of indole derivatives, there is potential for neuroprotective applications. The compound could be investigated for its ability to protect neuronal cells from damage or degeneration .
Chemical Synthesis and Drug Development
The compound’s structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of a range of pharmacologically active molecules. This adaptability is crucial in the semi-synthesis of novel drug candidates, including potential anticancer agents .
特性
IUPAC Name |
N-[2-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(16-11-7-9-13-20(16)28-5-2)14-18(22-24)15-10-6-8-12-17(15)23-29(3,26)27/h6-13,19,23H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBIWPNMUSPPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

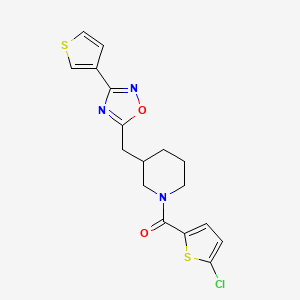
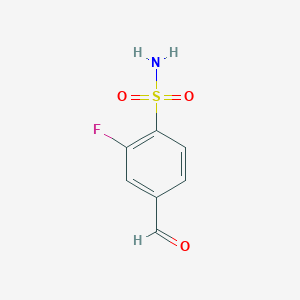
![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)

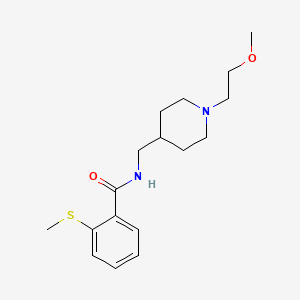
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

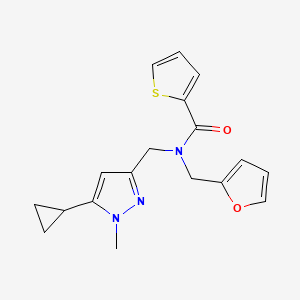
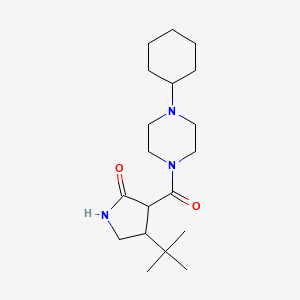
![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)
![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)
